Tricyclo(3.2.1.03,6)octane
Description
Context and Significance in Polycyclic Hydrocarbon Chemistry
Tricyclo[3.2.1.0³'⁶]octane is a member of the broad class of polycyclic hydrocarbons, which are compounds containing multiple fused rings. These molecules are significant for their diverse and often complex three-dimensional structures. researchgate.net The study of polycyclic hydrocarbons like tricyclo[3.2.1.0³'⁶]octane is crucial for advancing organic synthesis and understanding the chemical behavior of strained ring systems. researchgate.netlookchem.com
The synthesis and chemistry of the tricyclo[3.2.1.0³'⁶]octane system have been a subject of interest due to the potential for creating other strained ring systems. lookchem.com The rigid framework of such bridged polycyclic compounds makes them valuable as scaffolds in medicinal chemistry and as linking groups in materials science. researchgate.net Research into compounds with similar polycyclic structures has explored their potential biological activities. ontosight.ai
Unique Structural Features and Topological Complexity
The structure of tricyclo[3.2.1.0³'⁶]octane is defined by its bridged and fused ring system. ontosight.ai This arrangement results in a strained molecular configuration, which significantly influences its reactivity and physical properties. ontosight.ai The molecule's formula is C₈H₁₂, and it has a molecular weight of 108.1809 g/mol . nist.gov
The topological complexity of tricyclo[3.2.1.0³'⁶]octane arises from the specific connectivity of its atoms, creating a rigid, three-dimensional shape. This structural rigidity is a hallmark of bridged polycyclic hydrocarbons and leads to unique chemical and physical properties. researchgate.net The study of such complex topologies helps in understanding the relationship between a molecule's structure and its behavior in chemical reactions. colab.ws
Interactive Data Table: Properties of Tricyclo[3.2.1.0³'⁶]octane
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | nist.gov |
| Molecular Weight | 108.1809 g/mol | nist.gov |
| CAS Registry Number | 250-22-6 | nist.gov |
| IUPAC Standard InChI | InChI=1S/C8H12/c1-5-2-7-4-6(1)8(7)3-5/h5-8H,1-4H2 | nist.gov |
| IUPAC Standard InChIKey | JMVZAUKRYGGVCX-UHFFFAOYSA-N | nist.gov |
| Ionization Energy | 8.75 eV | nist.gov |
Properties
CAS No. |
250-22-6 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octane |
InChI |
InChI=1S/C8H12/c1-5-2-7-4-6(1)8(7)3-5/h5-8H,1-4H2 |
InChI Key |
JMVZAUKRYGGVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C3C2 |
Origin of Product |
United States |
Advanced Structural Analysis and Theoretical Considerations
Strain Energy Analysis and Molecular Stability
The tricyclo(3.2.1.0³’⁶)octane system is characterized by significant molecular strain due to its fused ring system, which includes a cyclobutane (B1203170) ring. This inherent strain is a critical factor influencing the molecule's stability and chemical reactivity. ontosight.ai The structure can be conceptualized as a composite of norbornane (B1196662) and cyclobutane rings, leading to considerable angle strain. This high strain energy makes the framework susceptible to cleavage reactions, a property that has been exploited in synthetic chemistry to access diverse bicyclic scaffolds. escholarship.orgresearchgate.net
Computational methods are essential for quantifying the strain within the tricyclo(3.2.1.0³’⁶)octane framework. While specific thermodynamic measurements of strain energy for the parent hydrocarbon are not extensively documented in readily available literature, its high reactivity in fragmentation reactions is a qualitative indicator of significant stored energy. escholarship.org Quantum chemical calculations performed on derivatives and related structures confirm the presence of a strained carbon framework. ethz.ch The energy associated with this strain is a key driver for skeletal rearrangements and C-C bond cleavage, particularly of the cyclobutane portion of the molecule. escholarship.org
Spectroscopic and Diffraction-Based Structural Elucidation
The precise three-dimensional structure of tricyclo(3.2.1.0³’⁶)octane and its derivatives has been determined using a variety of advanced analytical methods.
Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous determination of the stereochemistry and solid-state conformation of tricyclo(3.2.1.0³’⁶)octane derivatives. Although crystallographic data for the parent hydrocarbon is not widely reported, studies on its derivatives have provided detailed structural insights. For instance, the structure of a diol derivative, formed by the reduction of a diketone precursor, was confirmed by X-ray crystallographic analysis. escholarship.org
In another detailed study, the single-crystal structures of two diastereomeric 4-heptadecyl derivatives of a related (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane system were determined, confirming their exo and endo configurations. nih.gov These studies provide precise bond lengths and angles, confirming the rigid and strained nature of the bicyclo[3.2.1]octane core. Information regarding variable temperature studies or phase transitions for tricyclo(3.2.1.0³’⁶)octane is not prominently available in the reviewed literature.
Table 1: Crystallographic Data for Selected Bicyclo[3.2.1]octane Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
|---|---|---|---|---|---|
| (1R,4R,5S)-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane | C₂₂H₄₂O₃ | Orthorhombic | P2(1)2(1)2(1) | a = 9.586 Å, b = 43.14 Å, c = 5.289 Å | nih.gov |
| (1R,4S,5S)-4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane | C₂₂H₄₂O₃ | Orthorhombic | P2(1)2(1)2(1) | a = 7.34 Å, b = 51.8 Å, c = 5.636 Å | nih.gov |
Gas-phase electron diffraction is a powerful technique for determining the structure of volatile molecules free from intermolecular forces present in the crystalline state. A detailed search of the scientific literature did not yield specific electron diffraction studies for tricyclo(3.2.1.0³’⁶)octane.
However, a study on the closely related isomer, tricyclo[3.3.0.0²’⁶]-octane, provides a point of comparison for a highly strained, rigidly-fused ring system. rsc.org For this isomer, a structure with D₂d symmetry was determined, featuring a highly puckered four-membered ring with C-C bond lengths of 1.558 Å. rsc.org
NMR spectroscopy is a fundamental technique for elucidating the structure of tricyclo(3.2.1.0³’⁶)octane and its derivatives in solution. Early studies on exo-Tricyclo[3.2.1.0³’⁶]octan-2-ol reported a ¹H NMR spectrum with sharp singlets for the OH and HCO protons, while the remaining nine protons appeared as a complex series of broad absorptions, indicative of the rigid, complex spin system. lookchem.com
The structure of derivatives has been further confirmed using two-dimensional NMR techniques. For example, phase-sensitive 2D NOESY spectra were used to suggest the structures of diastereomeric derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane, which were later unambiguously confirmed by X-ray crystallography. nih.gov While comprehensive NMR data for the parent hydrocarbon is scarce in the literature, data for various derivatives have been reported.
Table 2: Selected ¹H NMR Data for Tricyclo[3.2.1.0³’⁶]octane Derivatives
| Compound/Fragment | Chemical Shift (τ scale) | Multiplicity | Protons | Reference |
|---|---|---|---|---|
| exo-Tricyclo[3.2.1.0³’⁶]octan-2-ol | 6.3 | singlet | 1H (HCO) | lookchem.com |
| exo-Tricyclo[3.2.1.0³’⁶]octan-2-ol | 6.6 | singlet | 1H (OH) | lookchem.com |
| exo-Tricyclo[3.2.1.0³’⁶]octan-2-ol | 7.3 - 8.3 | complex multiplets | 9H | lookchem.com |
| Tricyclo[3.2.1.0³’⁶]octan-2-one | 5.3, 7.2, 7.4 | broad singlets | 1H each | lookchem.com |
Note: The Tau (τ) scale is an older NMR scale where τ = 10 - δ. The data is presented as originally reported.
Quantum Chemical Studies and Electronic Structure
Quantum chemical calculations have been employed to understand the electronic properties and ionization behavior of tricyclo(3.2.1.0³’⁶)octane. Photoelectron spectroscopy has been used to experimentally determine its ionization potential. nist.gov A study by Bodor, Dewar, and Worley reported a vertical ionization energy of 8.75 eV. nist.gov This experimental value was supported by calculations using the MINDO (Modified Intermediate Neglect of Differential Overlap) SCF MO method. nist.gov
More advanced computational methods, such as Density Functional Theory (DFT), have been used for geometry optimization and the evaluation of harmonic force fields for related cage compounds. acs.org These theoretical models are crucial for interpreting spectroscopic data, such as predicting NMR chemical shifts and understanding the vibronic structures in photoelectron spectra. acs.org
Table 3: Ionization Energy of Tricyclo[3.2.1.0³’⁶]octane
| Property | Value | Method | Reference |
|---|---|---|---|
| Ionization Energy | 8.75 eV | Photoelectron Spectroscopy (PE) | nist.gov |
Synthetic Methodologies for Tricyclo 3.2.1.0^3,6^ Octane and Its Analogs
Early Synthetic Approaches and Seminal Contributions
The initial forays into the synthesis of the tricyclo[3.2.1.03,6]octane skeleton were marked by ingenuity in harnessing the reactivity of bicyclic precursors. A notable early approach involved the intramolecular photocycloaddition of 5-prop-2-enyl-substituted cyclopentane-1,3-dione enol acetates. Irradiation of these compounds led to the formation of 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones in high yields, demonstrating the power of photochemistry in constructing this complex scaffold rsc.org. This work laid the groundwork for future explorations of photochemical methods.
Another seminal contribution involved the copper-catalyzed decomposition of diazomethane in the presence of norbornene derivatives sci-hub.se. This method provided access to the core tricyclo[3.2.1.03,6]octane skeleton through the addition of a methylene group across the double bond of the norbornene system. These early methods, while sometimes limited in scope and efficiency by modern standards, were crucial in establishing the feasibility of synthesizing this strained ring system and understanding its fundamental reactivity.
Cyclization Reactions in Tricyclo[3.2.1.03,6]octane Construction
The construction of the tricyclo[3.2.1.03,6]octane framework predominantly relies on various cyclization strategies that form the key cyclobutane (B1203170) or cyclopentane rings. These methods can be broadly categorized into photocycloadditions, homoallylic cyclizations, and electrophilic ring closures.
Intramolecular [2+2] photocycloaddition has emerged as a powerful and versatile tool for the synthesis of the tricyclo[3.2.1.03,6]octane core. This approach involves the photochemical excitation of a molecule containing two alkene moieties held in close proximity, leading to the formation of a cyclobutane ring and the concomitant construction of the tricyclic system.
A key advantage of this strategy is the ability to generate complex, strained structures in a single, often high-yielding, step. The regioselectivity of the cycloaddition can be controlled by the substitution pattern of the dienone precursor nih.gov. For instance, the intramolecular [2+2] cycloaddition of dienones promoted by sensitization with a polypyridyl iridium(III) catalyst under visible light irradiation has been shown to produce bridged cyclobutanes with excellent regioselectivity nih.gov.
| Precursor Type | Product | Yield (%) | Reference |
| 5-prop-2-enyl cyclopentane-1,3-dione enol acetates | 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones | >70 | rsc.org |
| Dienones with iridium(III) catalyst | Bridged benzobicycloheptanones | up to 96 | nih.gov |
Table 1: Examples of Intramolecular [2+2] Photocycloaddition for Tricyclo[3.2.1.03,6]octane Synthesis
A significant advancement in the field of [2+2] photocycloaddition has been the utilization of visible light, particularly blue light, to mediate these transformations. This approach offers a milder and more sustainable alternative to traditional UV irradiation, which can sometimes lead to side reactions and degradation of sensitive substrates nih.gov.
Recent studies have demonstrated that strained tricyclo[3.2.1.03,6]octanes can be prepared in a two-step process featuring a blue light-mediated [2+2] cycloaddition nih.govnih.govescholarship.orgrsc.org. This method has been successfully applied to the synthesis of functionalized tricyclooctanes, which can then be used as versatile intermediates for the construction of other bicyclic scaffolds through selective C-C bond cleavage nih.gov. The use of blue LEDs provides a convenient and efficient light source for these reactions nih.govnih.govacs.orgmdpi.com. The photocatalytic [2+2] cycloaddition reactions are typically carried out at room temperature using a suitable photosensitizer nih.gov.
| Photosensitizer | Light Source | Substrate | Product | Yield (%) |
| Iridium-based photosensitiser | Blue LED | 3-(arylmethylidene)oxetanes and electron-deficient alkenes | Spirooxetanes | Not specified |
| Not specified (direct irradiation) | 420 nm light | 2-methyl-5-prenylcyclopent-2-en-1,3-dione | Tricyclo[3.2.1.03,6]octane derivative | >95 |
Table 2: Blue Light-Mediated [2+2] Cycloadditions
The photoisomerization of norbornadiene to quadricyclane represents a classic example of an intramolecular [2+2] cycloaddition that generates a tetracyclic system containing the tricyclo[3.2.1.03,6]octane core within its structure. This reversible photochemical reaction has been extensively studied for its potential in solar energy storage systems nih.govnih.govacs.orgchalmers.se.
Upon irradiation with UV light, norbornadiene undergoes a [2+2] cycloaddition to form the highly strained quadricyclane isomer nih.gov. The stored energy can then be released as heat through a thermal or catalytic reversion to norbornadiene. While the parent norbornadiene absorbs in the UV region, significant research has focused on modifying the chromophore to shift the absorption to the visible spectrum, a key requirement for efficient solar energy capture nih.gov. The interconversion between norbornadiene (NBD) and quadricyclane (QC) can be triggered by photo-irradiation up to a wavelength of 550 nm by linking the NBD-core with a highly electron-accepting perylenediimide (PDI) researchgate.net.
| System | Wavelength for NBD to QC | Wavelength for QC to NBD | Key Feature | Reference |
| Norbornadiene-Perylenediimide | 310 nm | 475 nm | Visible light isomerization | researchgate.net |
| Charge-tagged NBD-QC carboxylate | 315 nm (max) | Collisional activation | Gas-phase isomerization | nih.gov |
| NBD in Octa acid capsule | UV (sensitized by host) | Visible (with methylene blue) | Aqueous phase reaction | nih.gov |
Table 3: Photoisomerization Routes Involving the Tricyclo[3.2.1.03,6]octane Skeleton
Homoallylic cyclization provides an alternative pathway to the tricyclo[3.2.1.03,6]octane system, typically involving the rearrangement of a bicyclic precursor. This type of reaction is particularly useful for the synthesis of natural products containing this tricyclic core, such as ishwarane and trachylobane cdnsciencepub.comcdnsciencepub.com.
A key example is the conversion of bicyclo[2.2.2]octane systems into tricyclo[3.2.1.02,7]octanes, which is a substructure of the tricyclo[3.2.1.03,6]octane framework. This transformation can be achieved through a homoallylic cyclization of a suitably functionalized bicyclooctane derivative cdnsciencepub.comcdnsciencepub.com. For instance, heating a mesylate derivative of a bicyclo[2.2.2]octenol in the presence of a base can induce a homoallylic cyclization to afford the tricyclic ketone cdnsciencepub.com. These reactions often proceed with a high degree of stereochemical control, making them valuable in total synthesis rsc.org.
Electrophilic ring closure reactions offer a powerful method for the construction of the tricyclo[3.2.1.03,6]octane framework and related oxa-cage compounds through the electrophile-induced cyclization of norbornene derivatives acs.orgnycu.edu.twfigshare.com. In these reactions, an electrophile attacks the double bond of a norbornene precursor bearing a nucleophilic side chain, triggering a cascade of cyclizations to form the polycyclic system.
A variety of electrophiles, including iodine, bromine, and mercury(II) acetate (B1210297), have been shown to be effective in promoting these sequential cyclization reactions nycu.edu.twfigshare.com. For example, treatment of endo-diacylnorbornenes with iodine in aqueous THF leads to the regioselective and stereoselective formation of iodo-cage compounds in high yields nycu.edu.twfigshare.com. These intermediates can then be readily converted to diacetal trioxa-cages, which are structurally related to the tricyclo[3.2.1.03,6]octane system nycu.edu.twfigshare.com. The mechanism is believed to proceed through the formation of an iodonium ion, followed by intramolecular nucleophilic attack by the endo acyl groups nycu.edu.tw.
| Electrophile | Substrate | Product | Yield (%) | Reference |
| I2/KI | Norbornene derivatives with endo-acyl groups | Iodo-cage compounds | 80-90 | acs.orgnycu.edu.tw |
| Bromine/NBS | Diacylnorbornene | Bromo-cage compound | 85 | nycu.edu.tw |
| m-CPBA | Diacylnorbornene | Epoxide intermediate | 80 | nycu.edu.tw |
| Hg(OAc)2 | Diacylnorbornene | Oxymercuration product | High | nycu.edu.twfigshare.com |
Table 4: Electrophilic Ring Closure Reactions for the Synthesis of Tricyclo[3.2.1.03,6]octane Analogs
Radical Cyclization Reactions (e.g., 3-exo-trig radical cyclisation)
Radical cyclizations have proven to be a powerful tool for the construction of the tricyclo[3.2.1.0³﹐⁶]octane skeleton. These reactions often proceed through a cascade of events, allowing for the rapid assembly of the complex ring system from relatively simple acyclic or monocyclic precursors.
One notable example involves the use of a 5-exo-trig radical cyclization. In a synthesis targeting the bicyclo[3.2.1]octane core, a key step involved the Mn(OAc)₃-mediated radical cyclization of an alkynyl ketone. This reaction proceeded through a 5-exo-dig cyclization to furnish the desired bicyclic system, which is structurally related to the tricyclo[3.2.1.0³﹐⁶]octane framework. nih.gov This approach highlights the utility of radical-mediated processes in constructing bridged ring systems.
Another strategy employs a two-step sequence to build the bicyclo[3.2.1]-octane motif, a core component of many natural products. This method involves an oxidative palladium(II)-mediated, 5-exo-trig cyclization of a silylated potassium enolate. nih.gov While not directly forming the tricyclo[3.2.1.0³﹐⁶]octane system, this transformation demonstrates the power of radical cyclizations in accessing the fundamental bicyclo[3.2.1]octane core, which can be a precursor to the tricyclic system.
Furthermore, the synthesis of complex terpenoids has employed radical cascade processes. For instance, a tertiary radical can be generated and cyclized onto a pendant enal π-system via a 6-exo-trig radical cyclization. nih.gov This type of transformation showcases the versatility of radical cyclizations in forming intricate polycyclic structures.
Rearrangement-Based Syntheses
Rearrangement reactions provide an elegant and efficient pathway to the tricyclo[3.2.1.0³﹐⁶]octane core. These methods often start with a more readily accessible bicyclic or tricyclic precursor and, through a series of bond migrations, arrive at the target framework.
A notable example is the diversification of tricyclo[3.2.1.0³﹐⁶]octane scaffolds to afford various bicyclic systems. The strained tricyclooctanes, prepared via a blue light-mediated [2+2] cycloaddition, can undergo selective C-C bond cleavage to yield bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores. nih.gov This work demonstrates the potential for rearrangement strategies in accessing diverse molecular architectures from a common tricyclic intermediate.
Acid-promoted rearrangements have also been utilized. For instance, an acid-induced protonation can trigger a rearrangement to form the bicyclo[3.2.1] system. mdpi.com This type of rearrangement highlights the role of strain and electronic effects in directing the course of chemical transformations.
Multi-Step Synthetic Sequences and Strategic Design
The synthesis of tricyclo[3.2.1.0³﹐⁶]octane and its analogs often requires carefully designed multi-step sequences. These sequences may involve a combination of cyclization, rearrangement, and functional group manipulation to achieve the desired target molecule.
One strategic design involves the use of a [3+2] radical annulation to construct bicyclo[3.2.1]octane motifs found in various diterpenoids. researchgate.net This approach, while challenging to control, has been successfully applied to the synthesis of several natural products. researchgate.net
Another multi-step approach utilizes an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening to prepare the bicyclo[3.2.1]octane framework. mdpi.comnih.gov This strategy has been employed in the synthesis of enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.com
The strategic design of synthetic routes is crucial for accessing complex targets. For example, the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III involved a Cu-catalyzed conjugate addition followed by a Mn(III)-initiated radical cyclization. nih.gov This sequence demonstrates the importance of a well-thought-out synthetic plan in achieving a complex molecular target.
Synthesis of Heteroatom-Containing Tricyclo[3.2.1.0³﹐⁶]octane Systems
The incorporation of heteroatoms into the tricyclo[3.2.1.0³﹐⁶]octane framework introduces additional structural and functional diversity. Synthetic methodologies have been developed to access oxa- and thia-analogs of this tricyclic system.
The synthesis of oxatricyclo[3.2.1.0³﹐⁶]octane derivatives has been achieved through various methods. One approach involves the photochemical synthesis of 7-oxa- and 7-thiatricyclo[3.2.1.0³﹐⁶]octan-2-ones. acs.org This method utilizes a photochemical [2+2] cycloaddition as a key step.
Another strategy for the synthesis of 4,7-dioxatricyclo[3.2.1.0³﹐⁶]octane derivatives involves the intramolecular cyclization of hydroxyalkene precursors using arylsulphenyl and arylselenyl chlorides. beilstein-journals.orgnih.gov This reaction proceeds with good diastereoselectivity and is influenced by the reaction temperature and solvent. beilstein-journals.orgnih.gov A Lewis acid-catalyzed epoxide-opening cyclization has also been employed for the formation of the oxetane ring in these systems. beilstein-journals.orgnih.gov
The synthesis of 2,8-disubstituted-4,7-dioxatricyclo[3.2.1.0³﹐⁶]octane derivatives has been reported starting from furan (B31954). arkat-usa.orgucm.es This approach provides access to a range of substituted analogs.
| Compound | Synthetic Method | Key Features |
| 7-Oxatricyclo[3.2.1.0³﹐⁶]octan-2-one | Photochemical [2+2] cycloaddition | High regio- and diastereoselectivity. |
| 4,7-Dioxatricyclo[3.2.1.0³﹐⁶]octane | Intramolecular cyclization of hydroxyalkene | Utilizes arylsulphenyl/arylselenyl chlorides. |
| 4,7-Dioxatricyclo[3.2.1.0³﹐⁶]octane | Lewis acid-catalyzed epoxide-opening | Mild reaction conditions. |
| 2,8-disubstituted-4,7-dioxatricyclo[3.2.1.0³﹐⁶]octane | Multi-step synthesis from furan | Access to a variety of substituted derivatives. |
The synthesis of thia-analogs of the tricyclo[3.2.1.0³﹐⁶]octane system has also been explored. A photochemical approach has been used for the synthesis of 7-thiatricyclo[3.2.1.0³﹐⁶]octan-2-ones. acs.org This method provides a direct route to these sulfur-containing tricyclic compounds.
Synthesis of Substituted Tricyclo[3.2.1.0³﹐⁶]octane Systems (e.g., Bridgehead 1-substituted, Prenylated Derivatives)
The synthesis of substituted tricyclo[3.2.1.0³﹐⁶]octane derivatives allows for the exploration of structure-activity relationships and the development of new functional materials.
The synthesis and bridgehead reactivities of 1-substituted tricyclo[3.2.1.0³﹐⁶]octanes have been investigated. acs.org These studies provide insights into the reactivity of the strained tricyclic system and have led to the development of methods for the introduction of substituents at the bridgehead position.
The synthesis of prenylated derivatives of the tricyclo[3.2.1.0³﹐⁶]octane system has also been reported. These compounds are of interest due to their potential biological activity.
Reaction Mechanisms and Reactivity of Tricyclo 3.2.1.0^3,6^ Octane Frameworks
Solvolytic Reactions and Cationic Rearrangements
Solvolysis reactions of tricyclo[3.2.1.03,6]octane derivatives have been instrumental in probing the nature and behavior of carbocations generated from this framework. The high degree of strain and the specific geometric arrangement of the atoms often lead to complex and fascinating cationic rearrangements.
Computational studies, specifically using density functional theory (DFT), have been employed to understand the potential energy surface of C8H11+ cations, which are key intermediates in the solvolysis of various tricyclo[3.2.1.03,6]octane derivatives. arkat-usa.org These studies have shown that a small number of key intermediate cations can account for the product distributions observed in the solvolysis of different starting materials, such as various isomers of tricyclo[3.2.1.02,4]octyl brosylates. arkat-usa.org
For instance, the solvolysis of several brosylate esters leads to the formation of a few key cationic intermediates that interconvert through low-energy barriers. arkat-usa.org These rearrangements are often highly specific and can be rationalized by considering the stabilities of the involved cations. The 6-tricyclo[3.2.1.03,6]octyl cation and its isomers are central to these transformations. arkat-usa.org It has been proposed that the ionization of a suitable precursor can lead to a carbocation that fragments the strained cyclobutane (B1203170) ring, resulting in a rearranged, more stable tertiary carbocation. nih.gov
The table below summarizes key cationic intermediates and their precursors in the solvolysis of related tricyclic systems.
| Precursor Brosylate (OBs) | Intermediate Cations |
| exo,exo-6-tricyclo[3.2.1.02,4]octyl brosylate | 9, 11, 13, 14 |
| exo,endo-6-tricyclo[3.2.1.02,4]octyl brosylate | 9, 11, 13, 14 |
| endo,exo-6-tricyclo[3.2.1.02,4]octyl brosylate | 9, 11, 13, 14 |
| nortricyclyl-3-carbinyl brosylate | 9, 11, 13, 14 |
| 4-tricyclo[3.2.1.02,7]octyl brosylate | 11, 13, 14 |
Data sourced from a DFT study on C8H11+ cations. arkat-usa.org
These computational findings help to explain the product distributions without invoking more complex concepts like "memory effects". arkat-usa.org The cations are generally classical species that are stabilized by homoconjugation and delocalization. arkat-usa.org
The stereochemistry of the products formed during the solvolysis of tricyclo[3.2.1.03,6]octane derivatives is a direct consequence of the structure and rearrangement pathways of the intermediate cations. The formation of specific stereoisomers can be rationalized by considering the accessibility of different carbon atoms in the cation to the nucleophilic attack by the solvent. arkat-usa.org
For example, in the solvolysis of various brosylates leading to cation 9, the predominant formation of 1-OAc and 4-OAc with a high degree of retention of configuration is explained by the fact that C6 and C3 are the most sterically accessible and electronically deficient centers for nucleophilic attack. arkat-usa.org The stereochemical outcome is thus a direct reflection of the cation's geometry and electronic distribution. arkat-usa.org
A new synthetic approach to the bicyclo[3.2.1]octane ring system involves the fragmentation of 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones. psu.edursc.org This fragmentation can proceed either directly or via the corresponding acetoxy-mesylates, providing a versatile route to various substituted bicyclo[3.2.1]octane systems. psu.edursc.org The stereochemistry of the final bicyclic products is determined by the stereochemistry of the starting tricyclic ketone and the mechanism of the fragmentation reaction.
Carbon-Carbon Bond Cleavage Reactions
The strained nature of the tricyclo[3.2.1.03,6]octane framework makes it susceptible to carbon-carbon bond cleavage reactions. nih.gov These reactions are not only of fundamental interest but also offer powerful strategies for the synthesis of diverse and complex molecular architectures. nih.govrsc.org
The tricyclo[3.2.1.03,6]octane skeleton can be viewed as a compact precursor containing several embedded bicyclic systems. nih.gov By selectively cleaving specific C-C bonds within this framework, a variety of bicyclic scaffolds can be accessed. This strategy of skeletal diversification allows for the synthesis of multiple, distinct structural motifs from a common intermediate. nih.govrsc.org
Key strategies for achieving selective C-C bond cleavage include:
Introduction of functional groups: Placing functional groups at specific positions on the tricyclic core can direct the cleavage to a particular bond. For example, the formation of an alkoxide can facilitate a retro-aldol type cleavage. nih.gov
Generation of radical intermediates: Creating a radical at a specific carbon can lead to selective β-scission of a C-C bond. nih.gov
Formation of cationic intermediates: As discussed in the solvolysis section, generating a carbocation can trigger specific fragmentation pathways. nih.gov
These approaches highlight the versatility of the tricyclo[3.2.1.03,6]octane system in synthetic chemistry, enabling access to a range of valuable bicyclic structures. nih.gov
The fragmentation of the tricyclo[3.2.1.03,6]octane framework can lead to a variety of bicyclic cores, depending on which bond is cleaved. nih.govrsc.org Research has demonstrated the selective synthesis of bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane scaffolds from a common tricyclooctane intermediate. nih.govrsc.org
The following table outlines the bicyclic cores that can be accessed through the cleavage of specific bonds in the tricyclo[3.2.1.03,6]octane skeleton.
| Cleaved Bond(s) | Resulting Bicyclic Core |
| Cyclobutane ring | Bicyclo[3.2.1]octane, Bicyclo[2.2.1]heptane |
| C1-C2, C1-C7 | Bicyclo[3.1.1]heptane, Bicyclo[3.2.0]heptane |
Data derived from skeletal diversification studies. nih.gov
These selective transformations underscore the potential of using strained tricyclic systems as synthons for a diverse range of molecular architectures. nih.gov For instance, the bicyclo[3.2.1]octane framework is a common structural motif in many biologically active natural products. nih.govmdpi.comresearchgate.net
The high ring strain inherent in the tricyclo[3.2.1.03,6]octane system is a key factor driving its C-C bond cleavage reactions. nih.gov This strain energy, which is estimated to be around 25 kcal/mol, is released upon fragmentation, providing a significant thermodynamic driving force for these reactions. core.ac.uk The presence of highly strained and reactive C-C bonds, particularly within the cyclobutane moiety, makes these bonds susceptible to cleavage under various conditions. nih.gov
The introduction of a charge or a radical at a position beta to a strained C-C bond can significantly lower the activation energy for cleavage. nih.gov This principle is exploited in the strategic diversification of the tricyclo[3.2.1.03,6]octane skeleton. By carefully choosing the reaction conditions and the placement of functional groups, chemists can control which strained bond is cleaved, leading to the desired bicyclic product. nih.gov
Photochemical Reactions and Mechanistic Insights
The rigid and strained framework of tricyclo[3.2.1.03,6]octane and its derivatives makes them fascinating subjects for photochemical studies. The absorption of light energy can initiate a variety of transformations, often proceeding through highly reactive intermediates and leading to complex skeletal rearrangements.
Intramolecular Photoreactions of Tricyclo[3.2.1.03,6]octanones
The synthesis of the tricyclo[3.2.1.03,6]octanone skeleton can be efficiently achieved through intramolecular [2+2] photocycloaddition reactions. For instance, the irradiation of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones leads to the formation of 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones in high yields. rsc.org This reaction proceeds with a high degree of regioselectivity, favoring the "crossed" cycloaddition product. rsc.org This regioselectivity is attributed to the rapid equilibration between the isomeric enol acetates during irradiation, with the 5-prop-2-enyl enol acetate (B1210297) isomer being the reactive species that undergoes the intramolecular [2+2] cycloaddition. rsc.org
Similarly, the use of blue light-mediated [2+2] cycloaddition has been demonstrated as an effective method for preparing tricyclo[3.2.1.03,6]octane scaffolds, which can then be used as versatile intermediates for further skeletal diversification. nih.gov The photochemical synthesis of heteroatom-containing analogues, such as 4,7-dioxatricyclo[3.2.1.03,6]octane derivatives, has also been reported, highlighting the versatility of photochemical methods in constructing this tricyclic system. beilstein-journals.orgacs.org
Once formed, tricyclo[3.2.1.03,6]octanones can undergo further photochemical transformations, such as Norrish Type I reactions. acs.org This type of reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a biradical intermediate. wikipedia.org The subsequent fate of this biradical can include decarbonylation, recombination, or other rearrangements, leading to a variety of products.
A summary of representative intramolecular photoreactions leading to tricyclo[3.2.1.03,6]octanone derivatives is presented in the table below.
| Starting Material | Reaction Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| 4-prop-2-enylcyclopentane-1,3-dione enol acetates | Irradiation | 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones | High yield, regioselective [2+2] cycloaddition | rsc.org |
| Substituted cyclopentenones | Blue light irradiation | Tricyclo[3.2.1.03,6]octane scaffolds | Versatile intermediates for skeletal diversification | nih.gov |
| 2-(prop-2-enyl)furan-3(2H)-one | Irradiation | 7-oxa-bicyclo[3.2.1.03,6]-octan-2-one skeleton | Perfect regio- and diastereoselectivity | acs.org |
Nature of Biradical Intermediates
The photochemical reactions of cyclic ketones, including tricyclo[3.2.1.03,6]octanones, are often mediated by biradical intermediates. beilstein-journals.orgacs.org The nature and behavior of these biradicals play a crucial role in determining the reaction outcome. In the context of the intramolecular [2+2] photocycloaddition to form the tricyclo[3.2.1.03,6]octane framework, a 1,4-biradical is a key intermediate. researchgate.net
The formation of this biradical is often the rate-determining step, and its conformational preferences can dictate the regioselectivity of the cycloaddition. The "rule of five," which is often used to predict the regiochemistry of intramolecular photocycloadditions, can sometimes be overridden by what is known as "biradical conformation control." researchgate.net This concept considers the relative energies and structures of all possible 1,4-biradical intermediates to explain the observed product distribution. researchgate.net
Experimental techniques, such as trapping experiments with hydrogen selenide, have been employed to study the structures and relative rates of formation of isomeric triplet 1,4-biradical intermediates generated in the photocycloaddition reactions of cyclopentenones. researchgate.net These studies provide valuable insights into the mechanistic details of these transformations.
In the case of Norrish Type I cleavage of tricyclo[3.2.1.03,6]octanones, the initially formed acyl-alkyl biradical can undergo various subsequent reactions. The stability of the radical fragments is a key factor influencing the reaction pathway. For instance, the photolysis of a dioxabicyclo[3.2.1]octane derivative has been shown to proceed through a 1,4-biradical intermediate, which can then undergo cyclization or other rearrangements. ucla.edu
Base-Induced Decomposition Pathways
The strained nature of the tricyclo[3.2.1.03,6]octane framework also makes it susceptible to reactions under basic conditions. These reactions can lead to skeletal rearrangements and the formation of various bicyclic and monocyclic products.
Competing Carbene and Ionic Mechanisms
The base-induced decomposition of tricyclo[3.2.1.03,6]octane derivatives can proceed through different mechanistic pathways, including those involving carbene intermediates and those that are purely ionic in nature. The specific pathway followed often depends on the substrate structure and the reaction conditions.
For instance, the treatment of certain tricyclo[3.3.0.0]octanones, which share some structural similarities with the tricyclo[3.2.1.03,6]octane system, with base can lead to rearrangement to bicyclo[3.3.0]octenones. rsc.org This type of rearrangement likely proceeds through an ionic mechanism involving the formation of an enolate intermediate followed by ring-opening.
In other related systems, the generation of carbene intermediates from diazo precursors attached to a tricyclic framework has been demonstrated. newkai.com While not directly involving a base-induced decomposition, these studies highlight the potential for carbene-mediated reactions in these strained systems. A carbene generated on the tricyclo[3.2.1.03,6]octane skeleton could undergo a variety of subsequent reactions, including C-H insertion and cyclopropanation, leading to complex rearranged products.
The skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, which have a related bicyclic core, under treatment with thionyl chloride in the presence of a base like pyridine, proceeds via an ionic mechanism involving an alkoxysulfonium intermediate. nih.gov This demonstrates the facility of ionic rearrangements in such strained polycyclic systems.
The competition between carbene and ionic mechanisms would be influenced by factors such as the presence of suitable leaving groups for carbene generation (e.g., from a tosylhydrazone) versus the acidity of protons that can be abstracted by a base to initiate an ionic rearrangement.
Regioselectivity and Stereospecificity in Chemical Transformations
The inherent structural features of the tricyclo[3.2.1.03,6]octane framework exert significant control over the regioselectivity and stereospecificity of its chemical transformations. The facial accessibility of different bonds and the stability of potential intermediates are key factors governing the outcome of reactions.
As previously mentioned in the context of photochemical reactions, the intramolecular [2+2] photocycloaddition to form the tricyclo[3.2.1.03,6]octanone skeleton exhibits high regioselectivity. rsc.org For example, the irradiation of 4-prop-2-enylcyclopentane-1,3-dione enol acetates leads specifically to 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones. rsc.org Similarly, the formation of a 7-oxa-bicyclo[3.2.1.03,6]-octan-2-one skeleton from a furan (B31954) derivative proceeds with perfect regio- and diastereoselectivity. acs.org
The cleavage of the strained rings within the tricyclo[3.2.1.03,6]octane system can also be highly regioselective. By strategically placing functional groups, it is possible to direct the cleavage of specific C-C bonds to access a variety of bicyclic scaffolds. nih.gov For instance, the regioselective cleavage of a tricyclo[3.2.1.02,7]octan-3-one intermediate, a close isomer, is a key step in the synthesis of highly functionalized bicyclo[3.2.1]octane systems. nih.govmdpi.comresearchgate.net
The stereochemistry of the tricyclic framework also plays a crucial role in directing the approach of reagents, leading to stereospecific reactions. For example, in the palladium-catalyzed cascade reactions of related systems, the initial stereochemistry of the starting material can dictate the stereochemical outcome of the final product. escholarship.orgnih.gov
The table below summarizes examples of regioselective and stereospecific reactions involving the tricyclo[3.2.1.03,6]octane framework and its close isomers.
| Substrate | Reaction | Key Outcome | Reference |
|---|---|---|---|
| 4-prop-2-enylcyclopentane-1,3-dione enol acetates | Intramolecular [2+2] Photocycloaddition | Regioselective formation of 6-acetoxytricyclo[3.2.1.03,6]octan-2-ones | rsc.org |
| 2-(prop-2-enyl)furan-3(2H)-one | Intramolecular [2+2] Photocycloaddition | Perfect regio- and diastereoselectivity to a 7-oxa-bicyclo[3.2.1.03,6]-octan-2-one | acs.org |
| Tricyclo[3.2.1.03,6]octane scaffolds | Skeletal Fragmentation | Selective synthesis of bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores | nih.gov |
| Tricyclo[3.2.1.02,7]octan-3-one intermediate | Regioselective Cleavage | Formation of highly functionalized bicyclo[3.2.1]octane systems | nih.govmdpi.comresearchgate.net |
Synthetic Utility and Applications in Organic Chemistry
Construction of Complex Molecular Scaffolds
Tricyclo[3.2.1.03,6]octane and its derivatives serve as versatile building blocks for the construction of intricate molecular scaffolds. The strained nature of the fused ring system, particularly the cyclobutane (B1203170) ring, allows for selective bond cleavage reactions that lead to a diverse array of molecular frameworks. escholarship.orgresearchgate.netresearchgate.net This approach is particularly useful for creating molecules with high three-dimensional complexity, which is a desirable feature in fields like drug discovery and materials science. escholarship.orgrsc.org The strategic introduction and subsequent fragmentation of the tricyclo[3.2.1.03,6]octane core can be a powerful tool for simplifying the synthesis of otherwise difficult-to-access structures. escholarship.orgresearchgate.net
Access to Bridged and Polycyclic Structures
A key application of tricyclo[3.2.1.03,6]octane chemistry is the synthesis of bridged and polycyclic compounds. researchgate.netrsc.org The rigid tricyclic skeleton can be strategically manipulated to generate a variety of bicyclic systems. For instance, through carefully controlled fragmentation reactions, the tricyclo[3.2.1.03,6]octane core can be converted into valuable bicyclic frameworks such as bicyclo[3.2.1]octane, bicyclo[2.2.1]heptane, bicyclo[3.1.1]heptane, and bicyclo[3.2.0]heptane. escholarship.orgrsc.orgescholarship.org This skeletal diversification is achieved by selectively cleaving specific carbon-carbon bonds within the tricyclic structure. escholarship.orgresearchgate.netrsc.org This method provides a unified strategy to access a range of bicyclic systems that are embedded within the initial tricyclic scaffold. rsc.orgescholarship.org
Divergent Synthesis Strategies from Tricyclo[3.2.1.03,6]octane Intermediates
The concept of divergent synthesis, where a single starting material is converted into a variety of structurally distinct products, is elegantly demonstrated using tricyclo[3.2.1.03,6]octane intermediates. escholarship.orgresearchgate.net By employing different reaction conditions and reagents, chemists can control the fragmentation pathway of the tricyclic core, leading to a range of different molecular skeletons. escholarship.orgrsc.org This approach allows for the rapid generation of molecular diversity from a common precursor. escholarship.orgescholarship.org For example, the cleavage of the cyclobutane ring within the tricyclo[3.2.1.03,6]octane system can provide access to bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane cores, while cleavage of other bonds can yield bicyclo[3.1.1]heptane and bicyclo[3.2.0]heptane scaffolds. rsc.orgescholarship.org These divergent strategies are highly valuable for creating libraries of complex molecules for screening in drug discovery and materials science. escholarship.orgrsc.org
Application in Natural Product Synthesis Strategies
The bicyclic and tricyclic frameworks accessible from tricyclo[3.2.1.03,6]octane are common motifs in a wide variety of natural products, particularly terpenes. escholarship.orgrsc.orgpsu.edu Consequently, synthetic strategies involving this tricyclic intermediate have found application in the total synthesis of complex natural products. researchgate.net The ability to construct the core skeletons of these natural products efficiently makes tricyclo[3.2.1.03,6]octane a valuable tool for synthetic chemists. For instance, the bicyclo[3.2.1]octane framework, which can be derived from the tricyclo[3.2.1.03,6]octane system, is a key structural unit in numerous terpenes of plant and fungal origin. psu.edu An interesting related natural product is hawaiienol A, which possesses a 4,7-dioxatricyclo[3.2.1.03,6]octane skeleton and exhibits strong cytotoxic activity. sav.skrsc.org
Development of Novel Synthetic Methodologies
Research into the chemistry of tricyclo[3.2.1.03,6]octane has spurred the development of new synthetic methods. A notable example is the use of intramolecular [2+2] photocycloaddition reactions to construct the tricyclic framework itself. escholarship.orgrsc.orgpsu.edu Blue light-mediated [2+2] cycloadditions have been shown to be a particularly effective method for preparing strained tricyclooctanes. escholarship.orgresearchgate.netresearchgate.net Furthermore, the exploration of selective C-C bond cleavage reactions within the tricyclo[3.2.1.03,6]octane system has led to the development of novel fragmentation strategies. escholarship.orgresearchgate.netrsc.org These methodologies, born from the study of this unique tricyclic compound, have broader applications in organic synthesis for the construction of complex molecular architectures.
Exploration as Scaffolds for Materials Science Research
The rigid, three-dimensional structure of tricyclo[3.2.1.03,6]octane and its derivatives makes them attractive scaffolds for materials science research. ontosight.ai Their unique topology can be exploited to create novel materials with specific properties. While this area of research is still developing, the potential to use these tricyclic systems as building blocks for polymers, molecular crystals, and other advanced materials is an active area of investigation. ontosight.ai The ability to generate a variety of related structures through divergent synthesis further enhances their potential in the rational design of new materials. escholarship.org
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies
The synthesis of the tricyclo[3.2.1.0³,⁶]octane framework has traditionally involved intricate, multi-step processes. ontosight.ai Future research will prioritize the development of more advanced and efficient synthetic methodologies. A significant advancement in this area involves the use of blue light-mediated [2+2] cycloaddition to construct functionalized tricyclo[3.2.1.0³,⁶]octanes in a two-step process. nih.govrsc.org This method provides a foundation for skeletal diversification, allowing for the selective cleavage of C-C bonds to access various bicyclic systems. nih.govrsc.org
In-depth Mechanistic Studies of Rearrangements and Reactivity
The inherent strain within the tricyclo[3.2.1.0³,⁶]octane skeleton makes it prone to a variety of fascinating rearrangements. acs.org A deeper understanding of the mechanisms governing these transformations is essential for controlling reaction outcomes and harnessing the synthetic potential of this scaffold. Future studies will likely employ a combination of experimental techniques, such as kinetic isotope effects and in-situ spectroscopy, alongside computational modeling to elucidate the intricate details of these reaction pathways.
Key areas of interest include the solvolytic reactivity of tricyclo[3.2.1.0³,⁶]octane derivatives and the factors that influence the formation of different rearranged products. acs.org For example, the study of how substituents on the tricyclic framework influence the stability of cationic intermediates and the subsequent rearrangement pathways will be critical. Understanding the reactivity of this strained system is not only of fundamental interest but also provides insights for the strategic design of synthetic routes that either exploit or avoid these rearrangements. lookchem.com
Computational Design and Prediction of Novel Derivatives
Computational chemistry is poised to play an increasingly vital role in the exploration of the tricyclo[3.2.1.0³,⁶]octane chemical space. Quantum mechanical calculations can provide valuable insights into the electronic structure, strain energy, and reactivity of the parent molecule and its derivatives. ontosight.ai This knowledge can be leveraged to predict the outcome of reactions and to design novel compounds with specific, desired properties.
Future research will focus on the use of computational methods to:
Predict the stability and reactivity of novel derivatives. By calculating properties such as strain energy and activation barriers for various reactions, researchers can identify promising synthetic targets.
Design functional molecules. Computational screening can be used to identify derivatives with potential applications in materials science, catalysis, or as pharmaceutical scaffolds. For instance, the rigid tricyclic framework can be used as a scaffold to orient functional groups in a precise three-dimensional arrangement.
Elucidate reaction mechanisms. High-level theoretical calculations can help to map out the potential energy surfaces of reactions involving tricyclo[3.2.1.0³,⁶]octane, providing a detailed understanding of the transition states and intermediates involved.
Exploration of Functionalized Tricyclo[3.2.1.0³,⁶]octane Systems
The introduction of functional groups onto the tricyclo[3.2.1.0³,⁶]octane skeleton opens up a vast array of possibilities for creating new materials and molecules with unique properties. Research in this area will focus on the synthesis and characterization of functionalized derivatives and the exploration of their potential applications.
Recent work has demonstrated the synthesis of functionalized tricyclo[3.2.1.0³,⁶]octanes through methods like blue-light mediated photocycloaddition of enediones. nih.gov The resulting functionalized systems can then be used as platforms for further chemical transformations. For example, strategies for the selective cleavage of the tricyclic scaffold can lead to diverse bicyclic frameworks, which are common motifs in natural products. nih.govrsc.org
A notable area of interest is the synthesis of dioxatricyclo[3.2.1.0³,⁶]octane derivatives, which incorporate oxygen atoms into the tricyclic core. acs.orgbeilstein-journals.orgnih.gov These heterocyclic systems exhibit interesting reactivity and have been synthesized through intramolecular cyclization of hydroxyalkene precursors. beilstein-journals.orgnih.gov The exploration of other heteroatom-containing tricyclo[3.2.1.0³,⁶]octane systems is also a promising direction for future research.
Q & A
Q. How can researchers address reproducibility challenges in kinetic studies of Tricyclo(3.2.1.0³⁶)octane rearrangements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
